molecular formula C31H34N2O8S2 B13780821 1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]- CAS No. 63549-43-9

1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-

Cat. No.: B13780821
CAS No.: 63549-43-9
M. Wt: 626.7 g/mol
InChI Key: QIVGPQXLZYCSEP-UHFFFAOYSA-N
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Description

1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenedisulfonic acid core and two tetrahydrobenzoquinolizinyl groups. Its molecular formula is C6H4Na2O6S2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]- typically involves multi-step organic reactions The process begins with the sulfonation of benzene to form benzenedisulfonic acidThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted benzenesulfonic acids. These products have significant applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]- is used in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenedisulfonic acid derivatives and tetrahydrobenzoquinolizinyl compounds. Examples include:

Uniqueness

What sets 1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

63549-43-9

Molecular Formula

C31H34N2O8S2

Molecular Weight

626.7 g/mol

IUPAC Name

4-[bis(6-hydroxy-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-7-yl)methyl]benzene-1,3-disulfonic acid

InChI

InChI=1S/C31H34N2O8S2/c34-30-22-7-3-13-32-11-1-5-18(28(22)32)15-24(30)27(21-10-9-20(42(36,37)38)17-26(21)43(39,40)41)25-16-19-6-2-12-33-14-4-8-23(29(19)33)31(25)35/h9-10,15-17,27,34-35H,1-8,11-14H2,(H,36,37,38)(H,39,40,41)

InChI Key

QIVGPQXLZYCSEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C3=C2N(C1)CCC3)O)C(C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O)C5=C(C6=C7C(=C5)CCCN7CCC6)O

Origin of Product

United States

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